molecular formula C3H6ClFO B6250093 (2R)-1-chloro-3-fluoropropan-2-ol CAS No. 189937-18-6

(2R)-1-chloro-3-fluoropropan-2-ol

Cat. No. B6250093
CAS RN: 189937-18-6
M. Wt: 112.5
InChI Key:
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Description

(2R)-1-Chloro-3-fluoropropan-2-ol, commonly referred to as CFPC, is a volatile chlorofluorocarbon (CFC) compound with a wide range of applications in both industry and scientific research. It is used as a solvent, a refrigerant, and a propellant, as well as in the synthesis of other compounds. In the laboratory, CFPC is used as a reagent in organic synthesis and as a solvent for reactions. Its unique properties make it an ideal choice for many applications.

Mechanism of Action

The mechanism of action of CFPC is not well understood. However, it is believed that CFPC can act as a catalyst for certain chemical reactions, and it has been suggested that CFPC may be able to form hydrogen bonds with other molecules, allowing it to facilitate the transfer of electrons between molecules. In addition, CFPC has been shown to increase the solubility of certain compounds, allowing them to be more easily extracted from solution.
Biochemical and Physiological Effects
CFPC is a volatile compound and is not readily absorbed into the body. However, it has been shown to have some toxic effects when inhaled in large amounts. Inhalation of high concentrations of CFPC can cause respiratory irritation, headaches, dizziness, and nausea. In addition, long-term exposure to high levels of CFPC has been linked to neurological and reproductive effects.

Advantages and Limitations for Lab Experiments

The primary advantage of using CFPC in laboratory experiments is that it is a relatively safe compound to handle and is not toxic in small amounts. In addition, CFPC is a volatile compound, making it easier to handle and work with than other compounds. However, CFPC is a highly reactive compound and can react with other compounds, which can lead to unwanted side reactions. In addition, CFPC can be explosive when exposed to high temperatures or pressures.

Future Directions

Future research on CFPC should focus on further understanding its mechanism of action, as well as its biochemical and physiological effects. In addition, further research should be conducted to investigate the potential use of CFPC in the synthesis of other compounds, as well as its potential applications in the production of polymers. Finally, further research should be conducted to explore the potential of CFPC as a propellant and refrigerant.

Synthesis Methods

CFPC can be synthesized by reacting chlorine and fluorine with propene. This reaction is typically carried out in the presence of a catalyst, such as a titanium-based catalyst, to increase the rate of reaction. The reaction is exothermic, meaning that it releases heat, and the reaction can be controlled by adjusting the temperature and pressure of the reaction. The reaction can also be carried out in the presence of a solvent, such as acetic acid, to reduce the reactivity of the reactants.

Scientific Research Applications

CFPC has been used in a variety of scientific research applications, including as a solvent for organic synthesis, as a reagent for chemical reactions, and as a refrigerant for cooling. It has also been used as a propellant in aerosol sprays, as a propellant in rocket fuel, and as a solvent for the production of high-purity chemicals. In addition, CFPC has been used in the synthesis of pharmaceuticals, as a reagent in the production of polymers, and as a solvent for the production of polymers.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-1-chloro-3-fluoropropan-2-ol involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-propanol", "hydrochloric acid", "sodium hydroxide", "sodium fluoride" ], "Reaction": [ "Step 1: 2-propanol is reacted with hydrochloric acid to form 2-chloropropanol.", "Step 2: 2-chloropropanol is reacted with sodium fluoride to form 2-fluoropropanol.", "Step 3: 2-fluoropropanol is reacted with hydrochloric acid to form 1-chloro-2-fluoropropane.", "Step 4: 1-chloro-2-fluoropropane is reacted with sodium hydroxide to form (2R)-1-chloro-3-fluoropropan-2-ol." ] }

CAS RN

189937-18-6

Product Name

(2R)-1-chloro-3-fluoropropan-2-ol

Molecular Formula

C3H6ClFO

Molecular Weight

112.5

Purity

95

Origin of Product

United States

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